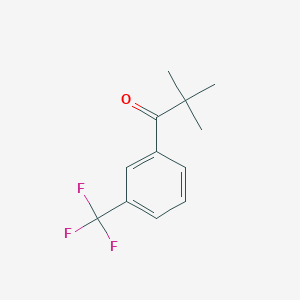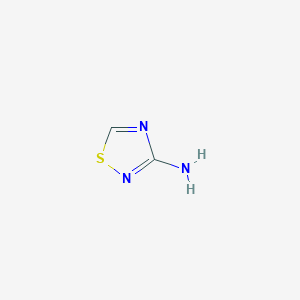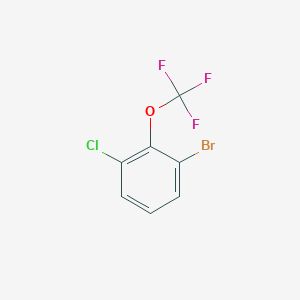
2,2-Dimethyl-3'-trifluoromethylpropiophenone
Overview
Description
2,2-Dimethyl-3’-trifluoromethylpropiophenone is a chemical compound with the molecular formula C12H13F3O and a molecular weight of 230.23 g/mol . It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a propiophenone backbone with two methyl groups at the alpha position. This compound is used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-3’-trifluoromethylpropiophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2,2-Dimethyl-3’-trifluoromethylpropiophenone and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing the overall biochemical environment within the cell .
Cellular Effects
The effects of 2,2-Dimethyl-3’-trifluoromethylpropiophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2-Dimethyl-3’-trifluoromethylpropiophenone can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. These alterations can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s effect on gene expression can result in the upregulation or downregulation of specific genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3’-trifluoromethylpropiophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 2,2-Dimethyl-3’-trifluoromethylpropiophenone may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3’-trifluoromethylpropiophenone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2-Dimethyl-3’-trifluoromethylpropiophenone is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The degradation products of the compound can also have distinct biochemical properties, potentially leading to different cellular effects. Long-term exposure to 2,2-Dimethyl-3’-trifluoromethylpropiophenone in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3’-trifluoromethylpropiophenone vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on cellular function. As the dosage increases, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism becomes more pronounced. High doses of 2,2-Dimethyl-3’-trifluoromethylpropiophenone can lead to toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level must be reached before significant biochemical and cellular changes occur .
Metabolic Pathways
2,2-Dimethyl-3’-trifluoromethylpropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion into metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. The interaction of 2,2-Dimethyl-3’-trifluoromethylpropiophenone with metabolic enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions and altered pharmacokinetics .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3’-trifluoromethylpropiophenone within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 2,2-Dimethyl-3’-trifluoromethylpropiophenone within cells can influence its biochemical activity and interactions with other biomolecules. For example, the compound may be transported into the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3’-trifluoromethylpropiophenone is a critical factor that determines its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2,2-Dimethyl-3’-trifluoromethylpropiophenone may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding. The subcellular localization of 2,2-Dimethyl-3’-trifluoromethylpropiophenone can also impact its interactions with other biomolecules, such as enzymes and receptors, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,2-dimethylpropanoyl chloride with 3-trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include an anhydrous environment and a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-3’-trifluoromethylpropiophenone follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
2,2-Dimethyl-3’-trifluoromethylpropiophenone is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of specialty chemicals and materials science advancements.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in modulating enzyme activity and interacting with receptor sites. The compound’s effects are mediated through its ability to form stable complexes with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpropiophenone
- 3’-Trifluoromethylpropiophenone
- 2,2-Dimethyl-4’-trifluoromethylpropiophenone
Uniqueness
2,2-Dimethyl-3’-trifluoromethylpropiophenone is unique due to the presence of both the 2,2-dimethyl and 3’-trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research applications. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIPNRSETZEWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609090 | |
| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-39-7 | |
| Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)






